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molecular formula C12H20O2 B8677906 (3,3,6,6-Tetramethylcyclohex-1-en-1-yl)acetic acid CAS No. 90103-44-9

(3,3,6,6-Tetramethylcyclohex-1-en-1-yl)acetic acid

Cat. No. B8677906
M. Wt: 196.29 g/mol
InChI Key: FEFCCXWKZONDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04535086

Procedure details

20.6 g of 3,3,6,6-tetramethyl-α-(phenylsulphonyl)-1-cyclohexen-1-acetic acid are dissolved in 800 ml of ethanol and the solution is treated at 0° C. with 107.1 g of sodium amalgam (5%). The mixture is stirred at room temperature for 4.5 hours, the solution is decanted off from the mercury, acidified with 2N hydrochloric acid and extracted with ethyl acetate. The organic phase is washed with water, dried, evaporated and filtered over silica gel (eluting agent hexane/ether 1:1). After recrystallization from hexane, there are obtained 10.2 g of 3,3,6,6-tetramethyl-1-cyclohexen-1-acetic acid in the form of colorless crystals, m.p. 50°-54° C.
Name
3,3,6,6-tetramethyl-α-(phenylsulphonyl)-1-cyclohexen-1-acetic acid
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
107.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:23])[CH2:7][CH2:6][C:5]([CH3:9])([CH3:8])[C:4]([CH:10](S(C2C=CC=CC=2)(=O)=O)[C:11]([OH:13])=[O:12])=[CH:3]1>C(O)C.[Na].[Hg]>[CH3:1][C:2]1([CH3:23])[CH2:7][CH2:6][C:5]([CH3:8])([CH3:9])[C:4]([CH2:10][C:11]([OH:13])=[O:12])=[CH:3]1 |f:2.3,^1:26|

Inputs

Step One
Name
3,3,6,6-tetramethyl-α-(phenylsulphonyl)-1-cyclohexen-1-acetic acid
Quantity
20.6 g
Type
reactant
Smiles
CC1(C=C(C(CC1)(C)C)C(C(=O)O)S(=O)(=O)C1=CC=CC=C1)C
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
107.1 g
Type
catalyst
Smiles
[Na].[Hg]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 4.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution is decanted off from the mercury
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
filtered over silica gel (eluting agent hexane/ether 1:1)
CUSTOM
Type
CUSTOM
Details
After recrystallization from hexane, there

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
CC1(C=C(C(CC1)(C)C)CC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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